molecular formula C12H16O3 B3144125 1-(2,5-Dimethoxyphenyl)butan-1-one CAS No. 54419-64-6

1-(2,5-Dimethoxyphenyl)butan-1-one

Cat. No.: B3144125
CAS No.: 54419-64-6
M. Wt: 208.25 g/mol
InChI Key: GCWSFFYGOMMFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)butan-1-one is a chemical compound that belongs to the class of phenethylamines. It is known for its diverse range of applications in medical, environmental, and industrial research. The compound’s molecular formula is C12H16O3, and it has a molecular weight of 208.25 g/mol .

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one involves several steps. One common method starts with the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)butan-1-one can be compared with other similar compounds, such as:

    Chalcones: These compounds share a similar structural framework and exhibit comparable biological activities, including anticancer and antimicrobial properties.

    Phenethylamines: This class of compounds, to which this compound belongs, is known for its diverse pharmacological effects. The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWSFFYGOMMFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)butan-1-one
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,5-Dimethoxyphenyl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethoxyphenyl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dimethoxyphenyl)butan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,5-Dimethoxyphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.